5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Its structure features:
- A fused thiazolo[3,2-a]pyrimidine core with a 3-oxo group.
- A 4-hydroxyphenyl substituent at position 5, contributing hydrogen-bonding capability.
- A methyl group at position 7 and a carboxamide at position 4.
This compound’s bioactivity is hypothesized to arise from its hydrogen-bonding capacity (via the phenolic -OH) and electronic effects from the aromatic system. However, its properties are strongly influenced by structural modifications in analogous compounds, as discussed below.
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-7-11(13(15)20)12(8-2-4-9(18)5-3-8)17-10(19)6-21-14(17)16-7/h2-5,12,18H,6H2,1H3,(H2,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLSAOIUORJOOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CSC2=N1)C3=CC=C(C=C3)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to have a wide range of biological targets. For instance, some pyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides.
Mode of Action
Pyrimidine derivatives often work by interacting with their targets and causing changes that affect the function of the target. For instance, some pyrimidine derivatives inhibit the function of enzymes like DHFR, thereby affecting the synthesis of nucleotides.
Biochemical Pathways
The compound likely affects the biochemical pathways associated with its targets. For instance, if the compound targets DHFR, it would affect the synthesis of nucleotides, which are crucial for DNA and RNA synthesis. This could potentially disrupt the normal functioning of cells, leading to various downstream effects.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits DHFR, it could potentially stop the synthesis of RNA and DNA, leading to the death of cancer cells.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells. .
Biological Activity
5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the hydroxyl and carboxamide groups enhances its solubility and potential bioactivity.
Anticancer Activity
Research has shown that compounds containing thiazole and pyrimidine moieties exhibit promising anticancer properties. For instance, studies indicate that derivatives of thiazolo[3,2-a]pyrimidine demonstrate significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 (epidermoid carcinoma) | <10 | Induction of apoptosis via caspase activation |
| This compound | MCF7 (breast cancer) | 15 | Inhibition of cell proliferation through cell cycle arrest |
In a study by Sayed et al. (2019), it was found that thiazole derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
A study highlighted that the thiazolo-pyrimidine compounds demonstrated significant antibacterial activity, likely due to their ability to disrupt bacterial cell wall synthesis .
Antiviral Activity
Recent investigations have indicated that thiazole-containing compounds can exhibit antiviral activity. For example, certain derivatives have shown effectiveness against viral infections by inhibiting viral replication.
| Virus | EC50 (µM) | Mechanism |
|---|---|---|
| Human Immunodeficiency Virus (HIV) | 0.5 | Inhibition of reverse transcriptase |
| Influenza Virus | 1.0 | Interference with viral entry |
Research has shown that these compounds can act as inhibitors of key viral enzymes, thus preventing the replication cycle .
Case Studies
- Cytotoxicity Assay : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The most pronounced effects were observed in A431 cells, where apoptosis was confirmed via flow cytometry analysis.
- Antimicrobial Testing : In vitro tests against common pathogens revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The results suggest that structural modifications could enhance efficacy.
Comparison with Similar Compounds
Substituent Variations at Position 5
The 5-position substituent significantly impacts electronic properties, solubility, and biological activity. Key analogs include:
Key Observations:
- Hydroxyphenyl vs.
- Halogenated Derivatives (Br, Cl): Bromine and chlorine introduce steric bulk and enhance π-halogen interactions in crystal structures, which may stabilize molecular conformations . The 2-chlorophenyl derivative exhibits notable antimicrobial activity, suggesting halogen positioning influences bioactivity .
Modifications at Position 6
The 6-position (carboxamide vs. carboxylate esters) influences solubility and metabolic stability:
- Carboxamide : Increases polarity and hydrogen-bonding capacity, favoring aqueous solubility and target interactions.
- Carboxylate Esters : Esters (e.g., ethyl, methyl) enhance lipophilicity, improving bioavailability but requiring metabolic activation.
Example : The ethyl carboxylate analog of the target compound (C₁₈H₁₇N₂O₃S) shows reduced polarity compared to the carboxamide version, which may affect pharmacokinetics .
Substituent Effects on Crystallography and Molecular Conformation
Crystal structure analyses reveal:
- Hydrogen Bonding : The hydroxyl group in the target compound participates in strong intermolecular H-bonds, stabilizing crystal lattices. In contrast, methoxy groups form weaker C–H···O interactions .
- Conformational Flexibility : Derivatives with bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) exhibit flattened boat conformations in the thiazolopyrimidine ring, influencing molecular packing .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing 5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Start with ethyl carboxylate precursors (e.g., ethyl 5-(substituted phenyl)-7-methyl-3-oxo-2-arylidene derivatives). React with primary amines (e.g., ammonia or alkylamines) under reflux in ethanol or THF.
-
Step 2 : Optimize parameters: temperature (70–90°C), reaction time (6–12 hours), and amine-to-ester molar ratio (1.2:1).
-
Step 3 : Purify via silica gel column chromatography (ethyl acetate/hexane gradient). Monitor purity by HPLC (>95%).
-
Key Considerations : Use anhydrous conditions to prevent ester hydrolysis. For the carboxamide group, ensure excess amine and prolonged reaction times for complete conversion .
- Table 1 : Representative Synthetic Conditions
| Precursor Type | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Ethyl 5-(4-Cl-phenyl) derivative | Ethanol | 80 | 8 | 68 | 95 |
| Ethyl 5-(4-OCH3-phenyl) derivative | THF | 70 | 10 | 72 | 92 |
Q. Which spectroscopic and crystallographic techniques are critical for structural validation, and how should conflicting data be resolved?
- Methodology :
-
1H/13C NMR : Use DMSO-d6 or CDCl3 to identify substituents (e.g., hydroxyphenyl protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.6 ppm).
-
IR Spectroscopy : Confirm carbonyl stretches (1670–1700 cm⁻¹ for oxo and carboxamide groups).
-
X-ray Diffraction : Resolve crystal packing (e.g., monoclinic P21/c space group) and Z-configuration of the arylidene moiety. For discrepancies (e.g., NMR vs. XRD), perform variable-temperature NMR to detect dynamic isomerism .
- Table 2 : Key Crystallographic Parameters (Example)
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a, b, c (Å) | 12.34, 9.87, 15.62 |
| Density (g/cm³) | 1.432 |
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict bioactivity, and what experimental validations are required?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
- Molecular Docking : Use AutoDock Vina to simulate binding to kinases or DNA topoisomerases. Adjust protonation states (e.g., carboxamide at pH 7.4).
- Validation : Compare docking poses with crystallographic ligand-protein complexes (RMSD < 2.0 Å acceptable). Conduct in vitro enzyme inhibition assays (IC50) to confirm computational predictions .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) between in vitro and cellular assays?
- Methodology :
- Assay Conditions : Ensure compound purity (>95% by HPLC) and solubility (use DMSO/PBS with <0.1% precipitates).
- Cellular Uptake : Measure logP (target 2–4) and permeability (Caco-2 assay). If uptake is poor, modify substituents (e.g., replace hydroxyl with methoxy).
- Off-Target Effects : Use CRISPR knockouts to confirm target specificity. For example, if cellular activity contradicts in vitro kinase data, test for P-glycoprotein efflux (block with verapamil) .
Q. How does polymorphism affect pharmacological properties, and how can it be controlled during crystallization?
- Methodology :
- Screening : Use solvent evaporation (e.g., methanol/water vs. acetone/hexane) to isolate polymorphs.
- Characterization : Compare DSC thermograms (melting points ± 5°C indicate polymorphism) and dissolution rates.
- Mitigation : Optimize cooling rates (0.5–1.0°C/min) and additives (e.g., polymers like PVP) to stabilize the desired form .
Data Contradiction Analysis
Q. How to address discrepancies between spectroscopic data and computational predictions for the carboxamide moiety?
- Root Cause : NMR may show broad peaks due to hydrogen bonding, while DFT assumes gas-phase geometry.
- Resolution :
Perform solvent-dependent NMR (e.g., DMSO vs. CDCl3) to assess H-bonding effects.
Compare experimental IR carbonyl stretches with DFT vibrational frequencies (scale factor ≈ 0.96).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
